3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide
Overview
Description
3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules in various applications, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide typically involves multiple steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This intermediate then undergoes a cyclization reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form the isoxazole ring . The reaction conditions often include the use of solvents like dichloromethane and reagents such as sulfuric acid and sodium nitrite .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is structurally similar and is used as an intermediate in the synthesis of insecticides.
Tau-fluvalinate: Another trifluoromethyl-containing compound used in agrochemicals.
Uniqueness
3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is unique due to its specific isoxazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-cyano-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c1-7-11(10(6-17)19-21-7)12(20)18-9-5-3-2-4-8(9)13(14,15)16/h2-5H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPVDZSZQJKJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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